1-(4-Fluorobenzoyl)-4-methylpiperazine

Description

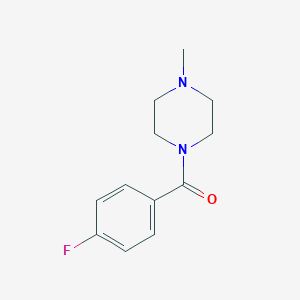

1-(4-Fluorobenzoyl)-4-methylpiperazine is a piperazine derivative featuring a fluorinated benzoyl group at the para position of the aromatic ring. Piperazine derivatives are widely explored for their pharmacological and agrochemical applications due to their structural versatility. The fluorine atom in this compound enhances electronegativity and metabolic stability, making it a candidate for studies in supramolecular chemistry and bioactivity .

Properties

IUPAC Name |

(4-fluorophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMSGWBYUWEXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues: Substitution Patterns and Supramolecular Interactions

1-(4-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine (Compound II)

- Structure : Fluorobenzoyl group at position 1 and 4-methoxyphenyl at position 3.

- Findings : Forms chains via C—H⋯O hydrogen bonds and aromatic stacking interactions. The fluorine atom influences electron distribution, stabilizing the crystal lattice .

1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine

- Structure : Fluorine at the ortho position of the benzoyl group and a nitrobenzyl substituent.

1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine

Functional Analogues: Receptor and Enzyme Interactions

BD-1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine)

- Structure : Dichlorophenyl ethyl substituent.

- Activity : Sigma-1 receptor antagonist with high affinity (Ki < 10 nM). The ethyl linker and chlorine substituents enhance receptor binding compared to benzoyl derivatives .

1-(3-Bromo-5-methylphenyl)-4-methylpiperazine

- Structure : Bromine and methyl groups at meta and para positions.

- Activity : 5-HT7 receptor antagonist (Ki = 8.2 nM). Bulky bromine substituents improve selectivity for serotonin receptors .

1-(2-Chlorobenzyl)-4-methylpiperazine (Compound 17)

- Structure : Chlorinated benzyl group.

- Activity: Inhibits cytochrome P450 2A13, a lung enzyme involved in carcinogen activation. Ortho-chloro substitution optimizes steric interactions with the enzyme’s active site .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Table 2: Impact of Halogen Substituents

| Halogen (Position) | Compound Example | Effect on Activity/Property |

|---|---|---|

| Fluorine (para) | This compound | Enhanced metabolic stability, hydrogen bonding |

| Chlorine (ortho) | 1-(2-Chlorobenzyl)-4-methylpiperazine | Improved steric fit for enzyme inhibition |

| Bromine (meta) | 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine | Increased receptor selectivity |

Key Research Findings and Implications

- Fluorine’s Role : Para-fluorine in benzoyl derivatives enhances electronic effects and lattice stability, critical for crystallography and drug design .

- Agricultural Applications : Fluorophenylthiocarbamoyl derivatives show promise as herbicide safeners, outperforming traditional agents in root protection .

- Receptor Specificity : Halogen position (e.g., meta-bromine) and linker type (e.g., ethyl in BD-1063) dictate receptor affinity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.